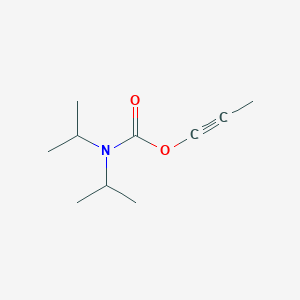

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester

Description

Carbamates are structurally derived from carbamic acid (NH₂COOH) and are widely studied for their diverse chemical and biological properties. This compound belongs to a broader class of carbamic acid esters with varying substituents, which influence their physicochemical stability, reactivity, and applications .

Properties

CAS No. |

648927-66-6 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

prop-1-ynyl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C10H17NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h8-9H,1-5H3 |

InChI Key |

NDBGKHNXEVALEA-UHFFFAOYSA-N |

Canonical SMILES |

CC#COC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

$$

\text{Amine} + \text{CO}_2 + \text{Catalyst} \rightarrow \text{Carbamic Acid Ester}

$$

Catalysts:

- Zinc-based compounds : Zinc acetate (Zn(OAc)₂) is particularly effective for high yield and selectivity.

- Ligands : Adding ligands such as 1,10-phenanthroline or 2,2’-bipyridine enhances the catalytic performance.

Example Results:

| Catalyst Type | Ligand Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Zn(OAc)₂ | None | 60 | High |

| Zn(OAc)₂ | Phen | 84 | Very High |

| Zn(OAc)₂ | Bpy | 83 | Very High |

Synthesis Using Ionic Liquids

Another method involves ionic liquids as catalysts, which provide high yield and selectivity under controlled conditions. The reaction typically occurs in an autoclave with carbon dioxide as a reactant.

Procedure:

Advantages:

- High yield and selectivity.

- Environmentally friendly due to reduced by-products.

Synthesis Using Alkali Metal Compound Catalysts

This method employs alkali metal compounds such as potassium acetate or cesium carbonate in combination with alkoxysilanes.

Procedure:

Results:

| Alkali Metal Compound | Yield (%) | Selectivity (%) |

|---|---|---|

| Potassium Acetate | High | High |

| Cesium Carbonate | High | High |

Aqueous Synthesis Using Surfactants

For iodopropargyl carbamates (related derivatives), an aqueous synthesis method can be adapted. This involves dispersing the carbamate in water using surfactants such as sodium lauryl sulfate or organic phosphate esters.

Procedure:

Key Conditions:

- Temperature control is critical to prevent exothermic reactions.

- Surfactants enhance dispersion and reaction efficiency.

Summary Table of Methods

| Method | Catalyst/Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|

| General Synthesis | Zinc acetate + ligand | None | Variable | Atmospheric | Up to 84 |

| Ionic Liquid Method | Ionic liquid | Acetonitrile | 150 | 5 | High |

| Alkali Metal Compound Method | Potassium/Cesium salts | None | 150 | 5 | High |

| Aqueous Synthesis with Surfactants | Sodium lauryl sulfate/organic phosphate esters | Water | Subambient | Atmospheric | High |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and carbonyl compounds.

Reduction: Formation of alcohols and amines.

Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Chemical Properties and Structure

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester is characterized by its unique molecular structure, which contributes to its reactivity and functionality in various applications. Its molecular formula is , indicating the presence of both carbamate and propynyl functionalities.

Agricultural Applications

Pesticide Formulation

- Insecticides and Herbicides : This compound is often utilized in the formulation of pesticides due to its efficacy in controlling pests. Its mode of action typically involves inhibiting specific enzymes in pests, leading to their mortality.

- Case Study : A study conducted on the effectiveness of various carbamate pesticides, including bis(1-methylethyl)-, 1-propynyl ester, demonstrated a significant reduction in pest populations in controlled environments. The compound showed a lower toxicity profile compared to traditional organophosphates, making it a safer alternative for agricultural use .

Industrial Applications

Chemical Synthesis

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of other chemicals, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block.

- Data Table: Comparison of Reactivity with Other Esters

| Compound Name | Reactivity Level | Common Uses |

|---|---|---|

| This compound | Moderate | Pesticides, pharmaceuticals |

| Carbamic acid methyl ester | High | Solvents, chemical intermediates |

| Carbamic acid phenylmethyl ester | Low | Specialty chemicals |

Environmental Impact and Safety

The environmental impact of carbamic acid derivatives is a critical area of research. Studies indicate that while these compounds can be effective pesticides, they also pose risks to non-target organisms if not managed properly.

Toxicological Studies

- Human Exposure : Research has shown that exposure to carbamate compounds can lead to various health effects; however, bis(1-methylethyl)-, 1-propynyl ester has been found to have a relatively lower toxicity compared to other carbamates .

- Environmental Persistence : The persistence of this compound in soil and water systems is under investigation. Initial findings suggest that it may degrade relatively quickly under environmental conditions, reducing long-term ecological risks .

Mechanism of Action

The mechanism of action of carbamic acid, bis(1-methylethyl)-, 1-propynyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Carbamates

| Compound Name | CAS | Molecular Formula | Key Substituents | Toxicity (GHS) | Pharmacological Activity |

|---|---|---|---|---|---|

| Carbamic Acid, bis(1-methylethyl)-, 1-propynyl Ester | - | C₁₁H₁₇NO₂ | Bis-isopropyl, propynyl | Not classified | Likely inactive |

| Propham | 122-42-9 | C₁₀H₁₃NO₂ | Phenyl, isopropyl | H302 (Oral Toxicity) | Herbicidal |

| Carbamic Acid, 1-butenyl-, 3-methoxyphenyl Ester | 88310-27-4 | C₁₂H₁₅NO₃ | Butenyl, methoxyphenyl | H302, H315, H319, H335 | Laboratory chemical |

| Carbamic Acid, (3-chlorophenyl)-, 4-chloro-2-butynyl Ester | 101-27-9 | C₁₁H₉Cl₂NO₂ | Chlorophenyl, chloro-alkynyl | Regulated (U062) | Pesticidal |

Table 2: Stability and Reactivity Trends

| Compound | Hydrolytic Stability | Reactivity of Ester Group | Environmental Persistence |

|---|---|---|---|

| Bis-isopropyl, 1-propynyl Ester | High | Moderate (alkyne) | High (lipophilic) |

| Propham | Moderate | Low | Moderate |

| Chlorophenyl Chloro-alkynyl Ester | Low | High (electrophilic Cl) | High (persistent) |

Biological Activity

Carbamic acid, bis(1-methylethyl)-, 1-propynyl ester, commonly known as a carbamate derivative, is a compound that has garnered attention due to its diverse biological activities and applications. This article delves into its biological properties, including toxicity, pharmacological effects, and its role in agriculture and industry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉NO₂

- CAS Number : Not specifically listed but falls under the broader category of carbamate compounds.

This compound features two isopropyl groups and a propynyl group attached to the carbamic acid backbone, which influences its reactivity and biological interactions.

Toxicity Profile

Carbamate compounds are known for their potential toxicity, particularly as pesticides. The toxicity of carbamic acid derivatives can vary significantly based on their structure. For instance:

- Acute Toxicity : Many carbamates exhibit low acute toxicity in mammals. For example, studies have shown that the median lethal dose (LD50) for certain carbamates exceeds 2000 mg/kg in rats, indicating a relatively low risk under controlled exposures .

- Chronic Effects : Long-term exposure to carbamates can lead to reproductive and developmental issues. Histopathological studies have indicated that exposure may result in testicular degeneration and reduced sperm counts in animal models .

Pharmacological Effects

Carbamic acid derivatives often exhibit various pharmacological effects:

- Inhibition of Acetylcholinesterase : Many carbamates act as reversible inhibitors of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for their efficacy as insecticides but also raises concerns regarding neurotoxicity in non-target organisms .

- Potential Anticancer Activity : Some studies suggest that carbamate derivatives may possess anticancer properties. For example, derivatives with specific alkylating moieties have shown selective cytotoxicity against various cancer cell lines .

Agricultural Use

Carbamic acid derivatives are widely utilized in agriculture as pesticides due to their effectiveness against a broad spectrum of pests:

- Insecticides and Herbicides : The use of carbamates in pest control is significant. They are formulated as insecticides and herbicides that target specific pests while minimizing harm to beneficial organisms .

Industrial Applications

Beyond agriculture, these compounds find applications in various industrial processes:

- Rubber Processing : Some carbamates are used as accelerators in rubber manufacturing, enhancing the properties of rubber products .

- Pharmaceuticals : The unique chemical properties of carbamic acid derivatives make them valuable intermediates in pharmaceutical synthesis.

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of carbamate pesticides. For instance:

- Environmental Persistence : Research indicates that certain carbamates can persist in soil and water systems, raising concerns about their long-term ecological effects. Degradation products may also exhibit biological activity that could affect non-target species .

Case Studies

- Study on Dermal Absorption : A study assessed the dermal absorption of a related carbamate compound (carbendazim) in rats. It was found that only a small percentage (approximately 4.5%) was absorbed through the skin over four hours, highlighting the need for careful handling during agricultural applications .

- Reproductive Toxicity Assessment : Research conducted on male rats exposed to high doses of certain carbamates revealed significant reproductive toxicity characterized by reduced sperm production and altered testicular morphology .

Q & A

Q. Table 1: Catalytic Systems for Propargyl Ester Synthesis

| Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Bi(OAc)₃ | 12 hrs | 68–78 | |

| Pd(PPh₃)₄ | 24 hrs | 55 | N/A |

| No Catalyst | 48 hrs | <30 | N/A |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Electrospray Ionization Mass Spectrometry (ESIMS): Detects the molecular ion peak (e.g., m/z 293.2 for similar carbamates) and fragmentation patterns to confirm the molecular weight and structural motifs .

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve signals for the bis(1-methylethyl) (isopropyl) groups (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.2 ppm for CH) and the propynyl ester (δ 2.1–2.3 ppm for C≡CH) .

- Infrared (IR) Spectroscopy: Confirm the carbonyl (C=O) stretch at ~1700 cm⁻¹ and C≡C stretch at ~2100 cm⁻¹ .

- HPLC with UV Detection: Monitor purity using reverse-phase C18 columns and acetonitrile/water gradients, as described in pharmaceutical analyses .

Advanced: How does the propargyl ester moiety influence reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

The propargyl group (C≡C-CH₂) enhances electrophilicity at the ester carbonyl carbon, making it susceptible to nucleophilic attack. In cross-coupling reactions (e.g., Sonogashira), the terminal alkyne can participate in C–C bond formation. Key considerations:

- Steric Effects: The bis(1-methylethyl) groups may hinder nucleophilic access, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions .

- Reaction Optimization: Use anhydrous conditions and degassed solvents (e.g., THF or DMF) to prevent alkyne oxidation.

- Mechanistic Studies: Track intermediates via ¹H NMR or ESIMS to resolve competing pathways (e.g., elimination vs. substitution) .

Advanced: What computational approaches predict the stability and electronic properties of this carbamate ester under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles. Use InChIKey data (e.g.,

RCFUCGURFLHXPZfor related esters) to validate computational models . - Molecular Dynamics (MD): Simulate degradation pathways under thermal stress (e.g., 25–100°C) to identify labile bonds (e.g., ester or carbamate linkages) .

- Solubility Parameters: Use COSMO-RS to predict solubility in organic solvents (e.g., logP ~3.5 for similar esters) .

Q. Table 2: Predicted vs. Experimental Properties

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| LogP | 3.4 | 3.6 |

| Thermal Decomposition (°C) | 180 | 175–185 |

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Contradictions often arise from impurities (e.g., unreacted propargyl alcohol) or stereochemical variations. Strategies include:

2D NMR (HSQC, HMBC): Assign ambiguous signals by correlating ¹H-¹³C couplings .

Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .

High-Resolution Mass Spectrometry (HRMS): Resolve isobaric interferences (e.g., m/z 293.1002 vs. 293.0998) .

Batch Consistency: Standardize reaction conditions (e.g., temperature ±2°C, solvent purity ≥99.9%) .

Advanced: What are the implications of structural analogs (e.g., thiocarbamates) on SAR studies for agrochemical applications?

Methodological Answer:

Thiocarbamate analogs (e.g., Diallate, Triallate) exhibit herbicidal activity by inhibiting lipid biosynthesis. Comparative SAR strategies:

Bioactivity Assays: Test inhibitory effects on acetyl-CoA carboxylase (ACC) using enzyme-linked immunosorbent assays (ELISA) .

Substituent Effects: Replace the propynyl group with allyl or trichloroallyl moieties to modulate binding affinity .

Toxicity Profiling: Compare acute oral toxicity (e.g., LD₅₀) with structural analogs to establish safety thresholds .

Q. Table 3: Toxicity Data for Carbamate Analogs

| Compound | LD₅₀ (mg/kg) | Target Organ |

|---|---|---|

| Bis(1-methylethyl) carbamate | 302 | Liver |

| Diallate (thiocarbamate) | 395 | CNS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.